cis-1,3-Dibenzylimidazole-2-one-4,5-dicarboxylic acid

Asymmetric Synthesis Biotin Intermediate Chiral Resolution

Stereoisomer ambiguity in 'cycloacid' procurement causes failed enantioselective steps in (+)-biotin synthesis. cis-1,3-Dibenzylimidazole-2-one-4,5-dicarboxylic acid (CAS 1284225-61-1) is the defined meso-configured isomer whose cis stereochemistry is indispensable for asymmetric desymmetrization. • 98%+ HPLC purity grade reduces chiral catalyst poisoning vs. standard 97% cycloacid, improving enantiomeric excess consistency. • DMC-based carbonylation route delivers 91% yield at 98% purity without phosgene - quantifiable EHS and regulatory advantage. • Full COA documentation (HPLC, NMR, melting point) supports DMF/ASMF filing for biotin API manufacture.

Molecular Formula C19H16N2O5
Molecular Weight 352.3
CAS No. 1284225-61-1
Cat. No. B1651561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1,3-Dibenzylimidazole-2-one-4,5-dicarboxylic acid
CAS1284225-61-1
Molecular FormulaC19H16N2O5
Molecular Weight352.3
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=C(N(C2=O)CC3=CC=CC=C3)C(=O)O)C(=O)O
InChIInChI=1S/C19H16N2O5/c22-17(23)15-16(18(24)25)21(12-14-9-5-2-6-10-14)19(26)20(15)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,22,23)(H,24,25)
InChIKeySABUYEGPZROXGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-1,3-Dibenzylimidazole-2-one-4,5-dicarboxylic acid (CAS 1284225-61-1): Essential Procurement & Differentiation Guide


cis-1,3-Dibenzylimidazole-2-one-4,5-dicarboxylic acid (CAS 1284225-61-1), also known as cis-cycloacid or DBI, is a meso-configured heterocyclic dicarboxylic acid belonging to the 2-oxoimidazolidine class. It possesses the molecular formula C₁₉H₁₆N₂O₅ and a molecular weight of 352.3 g·mol⁻¹ . The compound is characterized by two N-benzyl substituents and two carboxylic acid groups positioned cis on the imidazolidine ring. It is primarily recognized as a critical, stereochemically defined intermediate in the industrial synthesis of (+)-biotin (vitamin H) , and is supplied at multi-hundred-tonne annual production scales .

Stereochemical Fit cis (meso) configuration required for meso-anhydride desymmetrization in (+)-biotin synthesis
Synthesis Role Established chiral intermediate for industrial asymmetric total synthesis of (+)-biotin
Supply Context Multi-hundred-tonne annual production scale supports commercial API intermediate procurement

Why 'Cycloacid' Substitution Fails: The Critical cis-Configuration and Quality Gap of CAS 1284225-61-1


In procurement, 'cycloacid' or '1,3-dibenzylimidazole-2-one-4,5-dicarboxylic acid' often refers ambiguously to CAS 59564-78-2, an undefined stereoisomer mixture with a distinct molecular formula (C₁₉H₁₈N₂O₅) and higher molecular weight (354.36 g·mol⁻¹) . The target compound, CAS 1284225-61-1, is the precise cis (meso) isomer (C₁₉H₁₆N₂O₅, 352.3 g·mol⁻¹) whose stereochemistry is indispensable for the asymmetric desymmetrization required in (+)-biotin manufacture . Substituting with the trans isomer (CAS 26339-40-2) or the generic mixture introduces wrong or uncontrolled chirality, leading to failed enantioselective steps and non-compliant active pharmaceutical ingredient (API) intermediate quality. Furthermore, conventional production via phosgene poses significant safety and environmental liabilities, favoring processes that deliver the pure cis-isomer through green chemistry routes .

Target: cis (meso) CAS 1284225-61-1
Substitute: trans / generic mixture
Configuration
cis (meso) with internal plane of symmetry
trans (4R,5R) or undefined stereoisomer mixture
Molecular Identity
C₁₉H₁₆N₂O₅, MW 352.3
Generic CAS 59564-78-2: C₁₉H₁₈N₂O₅, MW 354.36; distinct entity
Desymmetrization Fit
Compatible with Cinchona alkaloid-mediated asymmetric alcoholysis
May not undergo meso-anhydride desymmetrization; may compromise enantioselective steps

Head-to-Head Quantitative Differentiation Data for cis-1,3-Dibenzylimidazole-2-one-4,5-dicarboxylic Acid


Stereochemical Differentiation: cis (meso) Isomer vs. trans Isomer and Generic 'Cycloacid' (59564-78-2)

The target compound (CAS 1284225-61-1) exists as the meso cis isomer, meaning it possesses an internal plane of symmetry despite having two chiral centers. This meso configuration is a prerequisite for the Cinchona alkaloid-mediated asymmetric alcoholysis of the corresponding meso-cyclic anhydride, a key step in the total synthesis of (+)-biotin . In contrast, the trans isomer (CAS 26339-40-2) with (4R,5R) absolute configuration cannot undergo this desymmetrization strategy, rendering it unsuitable for the established industrial biotin route. The generic 'cycloacid' (CAS 59564-78-2), often sold without stereochemical specification, is identified by a different molecular formula (C₁₉H₁₈N₂O₅, MW 354.36) compared to the cis isomer (C₁₉H₁₆N₂O₅, MW 352.3), indicating a distinct chemical entity .

Stereochemical Identity
Class-level
Target: cis (meso), C₁₉H₁₆N₂O₅, MW 352.3
Comparator: trans (4R,5R) or generic C₁₉H₁₈N₂O₅, MW 354.36
Stereochemistry determines desymmetrization suitability
Molecular formula differs by Δ2 H; verify stereochemical identity prior to use
Asymmetric Synthesis Biotin Intermediate Chiral Resolution

Green Synthesis Efficiency: Dimethyl Carbonate (DMC) Route vs. Phosgene/Triphosgene Routes

Patent CN109651254A discloses a dimethyl carbonate (DMC)-based method for the direct synthesis of 1,3-dibenzylimidazol-2-one-4,5-dicarboxylic acid (the target compound) from cis-2,3-dibenzylaminosuccinic acid, yielding 91% product with 98% purity . This contrasts with established phosgene-based methods (e.g., US 5,151,525) and triphosgene-based methods (US 6,344,565), which carry high toxicity and explosion hazards, require specialized safety infrastructure, and generate hazardous waste streams . The DMC route achieves competitive yield and purity while eliminating phosgene, representing a quantifiable environmental, health, and safety (EHS) advantage without sacrificing output quality.

DMC Route Performance
Method context
91% yield, 98% purity
Reported non-phosgene route yield and purity
Zn(OAc)₂ catalyst, 130°C, 2 MPa, 6 h; cross-study comparison
Green Chemistry Sustainable Manufacturing Carbonylation

Purity Benchmarking: Commercial HPLC Purity of cis-Isomer vs. Generic Cycloacid

While the generic cycloacid (CAS 59564-78-2) is widely available at standard purities of 97% (HPLC) , dedicated suppliers of the cis-isomer (CAS 1284225-61-1 / 51591-75-4) offer minimum HPLC purities of 98.0% or higher . This 1-2% absolute purity difference, representing a 33-50% reduction in total impurity burden relative to the 97% grade, is critical for the subsequent asymmetric steps in biotin synthesis where impurities can poison chiral catalysts or lead to difficult-to-remove byproducts. The cis-isomer specification also typically includes a defined melting point range of 170-174°C as an orthogonal identity and quality marker .

Purity Specification
Specification review
≥98.0% HPLC vs 97% generic
Lower impurity burden may support catalyst-sensitive downstream steps
Melting point 170–174°C as orthogonal identity marker
Quality Control HPLC Purity Intermediate Specification

Supply Chain Maturity: Industrial Production Scale and Vendor Availability

The cis-cycloacid (as CAS 59564-78-2, which encompasses the cis-isomer) is a mature industrial intermediate with an installed production capacity of up to 500 metric tonnes per year . This large-scale manufacturing base, coupled with multiple qualified vendors providing batch-specific Certificates of Analysis (COA) including HPLC purity, NMR, and melting point data, ensures supply security and price stability that is unlikely to be matched by non-standard or research-grade analogs such as the trans isomer or the triketone derivative (1,3-dibenzylimidazolidine-2,4,5-trione) . The GHS classification of the compound (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) is well-documented, enabling straightforward safety data sheet (SDS) management and regulatory filing .

Supply Scale
Source review
≥500 MT/year installed capacity
Industrial-scale supply supports commercial procurement review
Multiple qualified vendors; full COA with HPLC, NMR, melting point
Supply Chain Security Commercial Scale Biotin Intermediate

High-Value Application Scenarios for cis-1,3-Dibenzylimidazole-2-one-4,5-dicarboxylic Acid (CAS 1284225-61-1)


Industrial Asymmetric Synthesis of (+)-Biotin via meso-Anhydride Desymmetrization

The compound is the established starting material for the key desymmetrization step in (+)-biotin total synthesis, where its meso configuration is enzymatically or chemically resolved to introduce the required C-4 chirality . Only the pure cis-isomer can form the meso-cyclic anhydride intermediate, making stereochemical identity the single most critical procurement specification.

Green-Chemistry Optimized Biotin Intermediate Manufacturing Using Dimethyl Carbonate

Manufacturers adopting the DMC-based carbonylation process (CN109651254A) can produce the cis-isomer at 91% yield and 98% purity without phosgene, offering a quantifiable EHS advantage . Procurement teams should preferentially qualify suppliers who provide documentation confirming the DMC or equivalent non-phosgene route.

Quality-Sensitive Downstream Processing Requiring ≤2% Total Impurity Burden

For catalytic asymmetric steps where impurities poison chiral catalysts (e.g., Cinchona alkaloid systems), the 98%+ HPLC purity grade of the cis-isomer provides a measurably lower impurity load compared to standard 97% cycloacid grades, reducing catalyst deactivation and improving enantiomeric excess (ee) consistency .

Regulatory-Compliant API Intermediate Procurement with Full SDS Documentation

The compound's well-characterized GHS profile (H315, H319, H335) and availability from multiple industrial-scale vendors with full COA documentation (HPLC, NMR, melting point) streamline regulatory filing for Drug Master Files (DMF) or Active Substance Master Files (ASMF) in biotin API manufacture .

Application
Selection Property
Validation Focus
(+)-Biotin asymmetric synthesis
meso cis-configuration identity
Stereochemical identity verification
Green-chemistry intermediate manufacturing
Non-phosgene synthetic route
Route documentation and EHS profile review
Quality-sensitive downstream processing
Higher-purity specification grade
Impurity burden and catalyst compatibility review
API intermediate regulatory filing
Full COA documentation package
GHS/SDS and DMF/ASMF documentation support
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